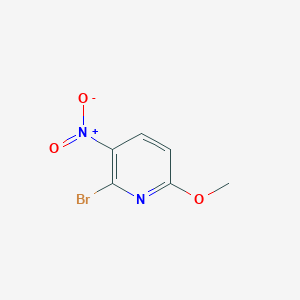

2-Bromo-6-methoxy-3-nitropyridine

Description

Significance of Pyridine (B92270) Derivatives in Advanced Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role across various scientific disciplines, particularly in medicinal and materials chemistry. wisdomlib.orgresearchgate.netnih.gov The pyridine ring is a key structural motif found in numerous natural products, including vitamins like niacin and pyridoxine, as well as alkaloids such as nicotine. nih.govlifechemicals.com

In the realm of pharmaceuticals, the pyridine scaffold is a privileged structure, appearing in a vast number of FDA-approved drugs. lifechemicals.comrsc.org Its presence can influence a molecule's pharmacological profile, including its solubility, basicity, and ability to interact with biological targets. nih.gov Pyridine derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. wisdomlib.orgresearchgate.net

The electronic nature of the pyridine ring, with its electron-deficient character, makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov This reactivity, coupled with the ability to undergo various other chemical transformations, makes pyridine derivatives indispensable tools for drug discovery and development. nih.govrsc.org

Strategic Importance of Functionalized Pyridines in Building Block Synthesis

Functionalized pyridines are invaluable building blocks in organic synthesis, providing a ready platform for the construction of complex target molecules. lifechemicals.comnih.gov The strategic placement of various functional groups on the pyridine ring allows for a high degree of molecular diversity and the synthesis of libraries of compounds for screening purposes. nih.govnih.gov The ability to selectively modify these functional groups through reactions such as cross-coupling, nucleophilic substitution, and reduction is a cornerstone of modern synthetic strategy. nih.govnih.gov

The incorporation of functional groups like halogens, methoxy (B1213986) groups, and nitro groups, as seen in halogenated methoxynitropyridines, offers multiple handles for synthetic manipulation. pipzine-chem.com For instance, a bromine atom can participate in a wide range of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The methoxy group can be cleaved to reveal a hydroxyl group, and the nitro group can be reduced to an amino group, which can then be further functionalized. rsc.org This multi-faceted reactivity makes these compounds highly sought-after intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govnih.govrsc.org

Overview of Research Trajectories for 2-Bromo-6-methoxy-3-nitropyridine

This compound is a key heterocyclic compound with significant applications in organic synthesis, particularly as a versatile intermediate in the preparation of more complex molecules. pipzine-chem.com Its unique structure, featuring a bromine atom, a methoxy group, and a nitro group on the pyridine ring, provides multiple reaction sites for further chemical modification. pipzine-chem.com

Research involving this compound primarily focuses on its utility as a building block. The bromine atom at the 2-position is susceptible to displacement by various nucleophiles and can participate in cross-coupling reactions. The nitro group at the 3-position can be reduced to an amino group, which can then be diazotized or acylated to introduce further functionality. rsc.org The methoxy group at the 6-position can also be a site for substitution reactions.

Several synthetic routes to this compound have been developed. pipzine-chem.com One common approach involves the nitration of 2-bromo-6-methoxypyridine. Another strategy starts with 2-hydroxy-6-methoxy-3-nitropyridine, which is then brominated. The specific conditions for these reactions, such as the choice of reagents and temperature, are crucial for achieving high yields and selectivity. pipzine-chem.com

The reactivity of this compound makes it a valuable precursor for the synthesis of various substituted pyridines. For example, the reduction of the nitro group to an amine furnishes 6-bromo-2-methoxypyridin-3-amine, another important synthetic intermediate. bldpharm.com This amine can then undergo a range of transformations, expanding the diversity of accessible pyridine derivatives.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C6H5BrN2O3 |

| Molecular Weight | 233.02 g/mol |

| CAS Number | 76066-07-4 |

| Appearance | May vary, often a solid |

| Solubility | Generally soluble in organic solvents like ether and acetone; sparingly soluble in water. pipzine-chem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUZCAKTIFPHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90516044 | |

| Record name | 2-Bromo-6-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344296-05-5 | |

| Record name | 2-Bromo-6-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity Profiles and Mechanistic Elucidation of 2 Bromo 6 Methoxy 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring in 2-Bromo-6-methoxy-3-nitropyridine is electron-deficient, a state that is significantly enhanced by the presence of the strongly deactivating nitro group at the 3-position. This electronic arrangement makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Displacement of the Bromine Atom by Diverse Nucleophiles

The bromine atom at the C-2 position is activated towards nucleophilic displacement by the adjacent nitro group and the ring nitrogen. This activation facilitates its replacement by a variety of nucleophiles. The C-2 position is the most electrophilic site, making the bromo group a proficient leaving group in the presence of suitable nucleophiles.

Research has demonstrated the displacement of the bromine atom by nitrogen nucleophiles. For instance, treatment of this compound with ammonia (B1221849) in an ethanol (B145695) solvent leads to the formation of 2-amino-6-methoxy-3-nitropyridine (B1334430). scribd.com222.29.81 This transformation highlights the utility of the bromo-substituent as a synthetic handle for the introduction of amine functionalities. While specific conditions for this reaction are not extensively detailed in the available literature, the general principle of SNAr at the C-2 position is well-established for activated pyridines.

The general reactivity suggests that other nucleophiles, such as alkoxides, thiolates, and various amines, could also effectively displace the bromine atom to yield a diverse array of 2-substituted-6-methoxy-3-nitropyridines. The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic adduct, whose formation is the rate-determining step. The stability of this intermediate is enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge.

Reactivity of the Nitro Group in SNAr Pathways

In the context of nucleophilic aromatic substitution, the nitro group primarily functions as a potent activating group, facilitating the displacement of other substituents, particularly halogens at the ortho and para positions. While direct nucleophilic substitution of a nitro group can occur, it is generally more challenging than halogen displacement and typically requires harsh reaction conditions or specific substrate geometries.

For this compound, the primary SNAr pathway involves the displacement of the bromine atom. The nitro group at C-3 is not typically displaced by common nucleophiles under standard SNAr conditions. Instead, its chemical reactivity in other contexts has been noted, such as its reduction. For example, the nitro group of this compound can be reduced to an amino group via hydrogenation over a palladium on calcium carbonate catalyst. scribd.com This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties and subsequent reactivity of the pyridine ring.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. The carbon-bromine bond at the C-2 position is the reactive site for oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds between sp2-hybridized carbon atoms. In the case of this compound, the reaction facilitates the formation of a bond between the C-2 position of the pyridine ring and an organic group from an organoboron reagent, such as a boronic acid or its ester.

Patented research provides a specific example of a Suzuki-Miyaura reaction involving this substrate. google.com The coupling of this compound with a potassium tert-butyl (2-(trifluoro-λ⁴-boraneyl)ethyl)carbamate salt was successfully achieved to produce the corresponding coupled product. This reaction highlights the tolerance of the Suzuki coupling to various functional groups, including the nitro group and carbamate (B1207046) protecting groups on the coupling partners. The catalytic system employed a palladium catalyst with a phosphine (B1218219) ligand, a common setup for ensuring efficient catalytic turnover.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Potassium tert-butyl (2-(trifluoro-λ⁴-boraneyl)ethyl)carbamate | PdCl₂(dppf)-CH₂Cl₂ adduct | Cs₂CO₃ | Toluene / H₂O | Not Specified | google.com |

The mechanism of the Suzuki coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.

Exploration of Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the reactivity of this compound is amenable to other palladium-catalyzed transformations, such as the Sonogashira and Buchwald-Hartwig reactions.

The Sonogashira coupling allows for the formation of a C-C bond between an aryl halide and a terminal alkyne. While a direct example using this compound is not detailed in the cited literature, a closely related reaction with 2-iodo-3-nitro-6-methoxypyridine has been described. google.com This suggests that the bromo analogue would also be a viable substrate, likely requiring a palladium catalyst, a copper(I) co-catalyst, and an amine base to yield 2-alkynyl-6-methoxy-3-nitropyridine derivatives.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. This reaction would involve coupling this compound with primary or secondary amines. The process typically requires a palladium catalyst, a suitable phosphine ligand, and a strong base. This would provide an alternative route to the SNAr reaction for synthesizing 2-amino-6-methoxy-3-nitropyridine derivatives, potentially with a broader substrate scope and under different conditions.

Ligand and Catalyst System Optimization for Cross-Coupling

The success and efficiency of transition metal-catalyzed cross-coupling reactions are highly dependent on the choice of catalyst and ligand. For substrates like this compound, the pyridine nitrogen can potentially coordinate to the palladium center, which can sometimes inhibit the catalytic cycle.

Therefore, the selection of appropriate ligands is crucial. Bulky, electron-rich phosphine ligands are often employed in these couplings. Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), found in the catalyst used for the Suzuki reaction of this compound, are effective because they promote the desired oxidative addition and reductive elimination steps while preventing catalyst deactivation. google.com The choice of base and solvent system also plays a critical role in the reaction's success, influencing the solubility of the reagents and the rate of the transmetalation step. google.com Optimization of these parameters is key to achieving high yields and reaction efficiency.

Reduction Chemistry of the Nitro Functionality

The nitro group at the 3-position of the pyridine ring is a key site for chemical modification, particularly through reduction reactions. The extent of reduction can be controlled to yield either the corresponding amino derivative or a hydroxylamine (B1172632) intermediate, each of which serves as a precursor for further synthetic transformations.

Selective Reduction to Amino Pyridine Derivatives

The complete reduction of the nitro group in nitropyridine systems to an amino group is a common and synthetically useful transformation. In the case of compounds structurally similar to this compound, this reduction can sometimes occur as an "over-reduction" when targeting other functionalities. For instance, attempts to selectively reduce other parts of a related molecule can lead to the formation of the aminopyridine as a byproduct.

A more controlled approach to achieve the amino derivative involves the use of specific reducing agents. For example, the reduction of the related compound 2-amino-6-methoxy-3-nitropyridine to 2,3-diamino-6-methoxypyridine (B1587572) is accomplished using a metallic reducing agent in an acidic medium. ntnu.no A typical procedure employs stannous chloride dihydrate in the presence of concentrated hydrochloric acid. ntnu.no This method is often preferred for its efficiency and applicability to commercial-scale production, avoiding issues like catalyst leaching and poisoning associated with catalytic hydrogenation. ntnu.no

Table 1: Conditions for the Reduction of a Related Nitropyridine to its Amino Derivative ntnu.no

| Starting Material | Reducing Agent | Solvent/Medium | Temperature | Product |

|---|---|---|---|---|

| 2-amino-6-methoxy-3-nitropyridine | Stannous chloride dihydrate | Concentrated Hydrochloric Acid | 35–40 °C | 2,3-diamino-6-methoxypyridine |

Formation of Hydroxylamine Intermediates

Under carefully controlled conditions, the reduction of the nitro group can be halted at the hydroxylamine stage. These hydroxylamine intermediates are valuable synthetic precursors but can be sensitive and prone to further reduction. The formation of a hydroxylamine intermediate has been documented for the isomer, 3-bromo-2-methoxy-5-nitropyridine (B21939). In this case, the reduction is achieved using hydrazine (B178648) monohydrate as the reductant and a rhodium on carbon (Rh/C) catalyst in tetrahydrofuran (B95107) (THF).

Close monitoring of the reaction is crucial to isolate the desired hydroxylamine product and prevent over-reduction to the aminopyridine. The choice of solvent, reaction temperature, and the rate of addition of the reducing agent are key parameters for achieving a high yield of the hydroxylamine intermediate.

Reactivity and Transformations Involving the Methoxy (B1213986) Group

The methoxy group at the 6-position of this compound is generally less reactive than the bromine atom and the nitro group. However, under certain conditions, it can participate in or influence the outcome of chemical transformations. While direct nucleophilic substitution of the methoxy group in this specific compound is not widely reported, studies on analogous systems provide insights into its potential reactivity.

In related electron-deficient heterocyclic systems, such as 2-methoxy-3-X-5-nitrothiophenes, the methoxy group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.gov Computational studies on these thiophene (B33073) derivatives reacting with pyrrolidine (B122466) show a stepwise mechanism where the nucleophile adds to the carbon bearing the methoxy group, followed by the elimination of methanol (B129727). nih.gov This process is often catalyzed by an excess of the nucleophile, which facilitates the proton transfer required for the elimination of the methoxy group. nih.gov

Computational and Experimental Mechanistic Investigations

The complex reactivity of this compound and related compounds has prompted several mechanistic studies to understand the underlying reaction pathways and intermediates. These investigations combine computational modeling and experimental observations to provide a detailed picture of the factors governing these transformations.

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies on reactions involving nitropyridine derivatives are essential for optimizing reaction conditions and understanding the reaction mechanism. For instance, in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, a phenomenon of nitro-group migration has been observed, leading to unexpected products. clockss.org The course of this reaction is highly dependent on the solvent and the base used, indicating the formation of different intermediates and competing reaction pathways. clockss.org Polar aprotic solvents, for example, have been found to promote nitro-group migration. clockss.org

In the context of reductions, kinetic data, such as that obtained from the hydrogenation of related unsaturated acids to produce pharmaceuticals like (S)-Naproxen, highlight the importance of reaction parameters like hydrogen pressure and temperature on the reaction rate and enantioselectivity. researchgate.net Such studies often employ techniques like in situ UV-vis spectroscopy to monitor the reaction progress and derive kinetic parameters. researchgate.net For this compound, similar detailed kinetic analyses would be invaluable for controlling its various transformations.

Elucidation of Reaction Intermediates

The identification and characterization of transient intermediates are crucial for understanding reaction mechanisms. In nucleophilic aromatic substitution reactions of nitropyridines, the formation of anionic sigma-complexes, also known as Meisenheimer-type adducts, is a key mechanistic feature. acs.org These intermediates are formed by the addition of a nucleophile to the electron-deficient aromatic ring.

In some reactions of nitropyridines, particularly those involving rearrangement, other intermediates have been proposed. For example, the nitration of pyridine can proceed through an N-nitropyridinium ion intermediate, which can then undergo a acs.orgntnu.no sigmatropic shift of the nitro group. ntnu.noresearchgate.netresearchgate.net Furthermore, computational studies on the SNAr reactions of related methoxy-substituted nitro-heterocycles have detailed the formation of zwitterionic intermediates following the initial nucleophilic attack. nih.gov The stability and subsequent reaction pathways of these intermediates are highly dependent on the specific substituents on the ring and the reaction conditions.

Applications of 2 Bromo 6 Methoxy 3 Nitropyridine As a Versatile Synthetic Scaffold

Construction of Complex Heterocyclic Systems

The pyridine (B92270) core of 2-bromo-6-methoxy-3-nitropyridine serves as a foundation for building more elaborate heterocyclic structures through annulation and fusion reactions. The functional groups enable chemists to forge new rings onto the existing pyridine framework, leading to diverse and complex molecular entities.

Pyridine ring annulation involves the construction of a new ring fused to the pyridine core. A common strategy involves the chemical modification of the existing substituents on this compound to facilitate intramolecular or intermolecular cyclizations. For instance, the nitro group at the C3 position can be reduced to an amine, which then becomes a nucleophilic handle. This newly formed amino group can react with a biselectrophile (a molecule with two electrophilic centers) to form a new heterocyclic ring.

Similarly, the bromine atom at the C2 position can be displaced by a nucleophile or participate in transition metal-catalyzed cross-coupling reactions. By introducing a side chain with appropriate functionality, subsequent cyclization onto the pyridine ring can be achieved, leading to the formation of bicyclic systems. These annulation strategies are fundamental in creating novel heterocyclic scaffolds that are often explored for their biological activities.

The synthesis of fused pyridine derivatives is a critical application of substituted pyridines in chemical synthesis, leading to important heterocyclic systems such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. These fused systems are core components of many biologically active molecules.

Pyrido[2,3-d]pyrimidines: These structures, known as 5-deazapteridines, are of significant interest due to their wide range of biological activities, including acting as kinase inhibitors for cancer therapy. rsc.org The general synthesis often starts from a 2-aminonicotinamide or 2-aminonicotinonitrile derivative, which can be conceptually derived from this compound. The synthesis pathway typically involves the reduction of the nitro group to an amine, followed by reaction with reagents like urea (B33335) or guanidine (B92328) to construct the pyrimidine (B1678525) ring fused to the original pyridine. nih.govnih.gov The reaction of an ortho-amino-cyano-pyridine with acylating or thioacylating agents can lead to intramolecular heterocyclization, affording the desired pyrido[2,3-d]pyrimidine (B1209978) core. rsc.org

Pyrazolo[3,4-b]pyridines: This scaffold is another key structure in medicinal chemistry, found in compounds with antiviral, antibacterial, and anti-tumor properties. mdpi.com The synthesis can be achieved by reacting a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. researchgate.netmdpi.com Alternatively, a substituted pyridine can serve as the starting point. For example, a hydrazine (B178648) derivative of the pyridine (formed by displacing the bromine in this compound with hydrazine) can undergo condensation and cyclization with a 1,3-diketone to form the pyrazole (B372694) ring fused to the pyridine. researchgate.net The resulting pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors for targets like Tropomyosin receptor kinases (TRKs). rsc.orgnih.gov

The following table summarizes key fused heterocyclic systems accessible from pyridine precursors.

| Fused Heterocycle System | General Synthetic Precursor | Potential Application |

| Pyrido[2,3-d]pyrimidine | 2-Amino-3-cyanopyridine or 2-Amino-3-carboxamidopyridine | Kinase Inhibitors, Antitumor Agents rsc.orgnih.gov |

| Pyrazolo[3,4-b]pyridine | 2-Hydrazinopyridine or 3-Aminopyrazole | TRK Inhibitors, Antiviral, Antibacterial mdpi.comrsc.org |

Role in Medicinal Chemistry Synthesis

The structural attributes of this compound make it an ideal starting scaffold for the synthesis of molecules intended for therapeutic use. Its multiple reaction sites allow for the systematic introduction of various functional groups to modulate pharmacological properties.

An active pharmaceutical ingredient (API) is the biologically active component of a drug product. pharmanoble.com Intermediates are the chemical building blocks used in the synthesis of these APIs. arborpharmchem.com Substituted pyridines, such as this compound, are crucial intermediates in the production of numerous APIs.

A key transformation is the reduction of the nitro group to an amine and subsequent reactions. For example, the related compound 2-amino-6-methoxy-3-nitropyridine (B1334430) is reduced to 2,3-diamino-6-methoxypyridine (B1587572). google.com This diamine is a valuable precursor for creating fused imidazole (B134444) rings, which are present in various pharmaceutically active compounds, and has also been used in the synthesis of 2-mercaptoimidazole (B184291) condensed ring compounds. google.com Furthermore, the synthesis of a potent dopamine (B1211576) D2/D3 and serotonin-3 receptor antagonist involved a 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid moiety, highlighting the importance of this substitution pattern in developing complex APIs. nih.gov

The process of drug discovery heavily relies on the design and synthesis of novel molecules that can interact with biological targets. Structure-activity relationship (SAR) studies, which explore how chemical structure relates to biological activity, are central to this process. nih.gov The this compound scaffold provides an excellent platform for SAR exploration.

Chemists can systematically modify the three key positions:

The Bromo Group (C2): Can be substituted with various nucleophiles or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of aryl, heteroaryl, or alkyl groups.

The Nitro Group (C3): Can be reduced to an amine, which can then be acylated, alkylated, or used to form other functional groups, allowing for extensive exploration of the chemical space around this position.

The Methoxy (B1213986) Group (C6): Can sometimes be demethylated to a hydroxyl group or displaced, providing another point for modification.

This systematic modification allows medicinal chemists to fine-tune a molecule's properties to improve potency, selectivity, and pharmacokinetic profiles. For instance, in the development of pyrazolo[3,4-b]pyridine-based TRK inhibitors, a scaffold hopping strategy was employed to discover novel inhibitors, where the pyridine core serves as a key interaction element with the target protein. rsc.orgnih.gov

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a compound library. wikipedia.org These libraries are then screened against biological targets to identify new lead compounds in the drug discovery process. The this compound scaffold is well-suited for generating such libraries due to its distinct and orthogonally reactive functional groups.

A "split-and-pool" synthesis strategy can be employed where a large batch of the starting pyridine is divided and reacted with different building blocks at one position (e.g., displacing the bromine). wikipedia.org The batches are then pooled, mixed, and split again for reaction at a second position (e.g., after reducing the nitro group to an amine). This process allows for the exponential creation of a vast number of unique compounds. wikipedia.org For example, a positional scanning library could be created to identify the most effective functional groups at each variable position, a technique that has been successfully used to discover potent antibacterial agents. nih.gov

The table below illustrates a hypothetical library generation from the scaffold.

| Scaffold Position | Reaction Type | Example Building Blocks |

| C2 (Bromo) | Suzuki Coupling | Phenylboronic acid, Thiopheneboronic acid, Pyrazoleboronic acid |

| C3 (Amino) | Amide Coupling | Acetic acid, Benzoic acid, Cyclohexanecarboxylic acid |

| C6 (Methoxy) | (No change) | - |

This approach enables the efficient exploration of the chemical space around the pyridine core to identify molecules with desired biological activity.

Utilization in Agrochemical Synthesis

This compound serves as a crucial intermediate in the synthesis of various chemical products, including those used in the agricultural sector. chemicalbook.com Its unique molecular structure, featuring a pyridine ring substituted with bromine, methoxy, and nitro groups, provides a versatile platform for creating complex agrochemicals. pipzine-chem.comchemimpex.com The reactivity of these functional groups allows for targeted chemical modifications to develop new, effective crop protection agents. pipzine-chem.com

Development of Herbicides and Pesticides

The chemical architecture of this compound makes it a valuable starting material for the development of high-efficiency herbicides and pesticides. pipzine-chem.comchemimpex.com Researchers in agricultural chemistry utilize this compound to formulate agrochemicals designed to enhance crop yields while considering environmental impact. chemimpex.com

The strategic placement of the bromine atom and the nitro group on the pyridine core allows for a variety of chemical transformations. pipzine-chem.com For instance, the bromine atom can be replaced through nucleophilic substitution reactions, enabling the introduction of different functional groups that impart specific herbicidal or pesticidal activity. The nitro group can be reduced to an amino group, which can then be further modified to create a wide range of derivatives with potential biological activity against pests and weeds.

This compound is considered a key raw material for producing pesticide products that are highly toxic to pests but are designed to be more environmentally friendly. pipzine-chem.com The goal is to generate substances that can effectively control agricultural pests, thereby improving both the yield and quality of crops. pipzine-chem.com

| Application Area | Role of this compound | Potential Outcome |

| Herbicide Development | Serves as a synthetic building block. | Creation of new active ingredients for weed control. |

| Pesticide Formulation | Used as a key intermediate in synthesis. chemimpex.com | Development of effective pesticides for improved crop protection. chemimpex.com |

| Agrochemical Research | A scaffold for chemical modification. pipzine-chem.com | Generation of novel compounds with high efficacy and improved environmental profiles. pipzine-chem.comchemimpex.com |

Application in Advanced Material Science Research

In the field of material science, the distinct electronic and structural properties of this compound make it a compound of interest. pipzine-chem.com It is classified as a heterocyclic building block and is relevant to research in electronic materials and polymer science. bldpharm.com

Synthesis of Polymers and Coatings

While specific examples of polymers and coatings derived directly from this compound are not extensively detailed in public literature, its classification as a material building block in polymer science points to its potential in this area. bldpharm.com The reactivity of the bromine atom allows for polymerization reactions, such as cross-coupling reactions, which are fundamental in creating conjugated polymers. These types of polymers are known for their electronic and optical properties.

The general principle can be understood from analogous compounds like 2-bromo-3-methoxythiophene, where the bromo- and methoxy-substituted heterocyclic system undergoes polymerization. researchgate.net In such reactions, the halogenated positions serve as reactive sites for chain growth. researchgate.net For this compound, this could involve creating novel polymers with a pyridine-based backbone, potentially offering different properties compared to thiophene-based polymers.

Exploration in Electronic Materials

The potential of this compound in the development of advanced electronic materials is a significant area of research. pipzine-chem.com The pyridine ring provides a conjugated system, and the attached methoxy and nitro groups influence its electronic properties, which in turn can affect the optical and electronic transport characteristics of materials synthesized from it. pipzine-chem.com

By precisely modifying its structure, scientists can prepare materials with specific photoelectric properties. pipzine-chem.com This makes the compound a candidate for use in the fabrication of:

Organic Light Emitting Diodes (OLEDs): The tailored electronic structure could be used to develop new emitter or transport layer materials. pipzine-chem.com

Solar Cells: It could serve as a building block for organic photovoltaic materials that absorb light and convert it into electricity. pipzine-chem.com

The compound is listed under categories such as "Electronic Materials" and "Optical Materials" by chemical suppliers, indicating its recognized potential in these high-tech applications. bldpharm.combldpharm.com

| Material Science Application | Relevant Structural Features | Potential Use |

| Polymers and Coatings | Bromo-group allows for polymerization reactions. | Synthesis of novel polymers with a pyridine backbone. |

| Electronic Materials | Conjugated pyridine ring with electron-modifying groups. pipzine-chem.com | Development of materials for OLEDs and solar cells. pipzine-chem.com |

Computational Chemistry and Spectroscopic Characterization in Research on 2 Bromo 6 Methoxy 3 Nitropyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a preferred method for calculating molecular properties, vibrational spectra, and electronic transitions with a favorable balance between accuracy and computational cost. researchgate.net Studies on similar nitro- and bromo-substituted pyridines frequently employ DFT, often with the B3LYP functional combined with basis sets like 6-311++G(d,p) or cc-pVTZ, to predict their structural and electronic characteristics. mdpi.comresearchgate.net

While detailed, peer-reviewed studies providing the optimized geometric parameters for 2-Bromo-6-methoxy-3-nitropyridine are not available in the searched literature, the table below illustrates the type of data that such a DFT analysis would yield.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: The following values are illustrative and not from a published study.)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C-Br | 1.89 |

| C-N (ring) | 1.34 | |

| C-O (methoxy) | 1.36 | |

| N-O (nitro) | 1.22 | |

| Bond Angles | C-C-Br | 121.0 |

| C-N-C (ring) | 117.5 | |

| C-C-NO2 | 118.0 | |

| Dihedral Angle | C-C-O-C (methoxy) | 179.5 |

The electronic properties of a molecule are critical to understanding its reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another crucial tool derived from DFT calculations. It visualizes the electrostatic potential on the electron density surface of the molecule, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). nih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and methoxy (B1213986) groups and the nitrogen of the pyridine (B92270) ring, indicating sites susceptible to electrophilic attack. Positive regions might be found around the hydrogen atoms.

Specific HOMO-LUMO energy values and MEP analysis for this compound are not documented in the available literature. The table below shows representative electronic properties that would be calculated.

Table 2: Representative Electronic Properties from DFT Calculations (Note: These values are for illustrative purposes and not from a published study on this specific compound.)

| Property | Symbol | Value |

| HOMO Energy | EHOMO | -7.0 eV |

| LUMO Energy | ELUMO | -2.5 eV |

| Energy Gap | ΔE | 4.5 eV |

| Dipole Moment | µ | 4.0 D |

Theoretical vibrational analysis via DFT is a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov Calculations can predict the frequencies of the fundamental vibrational modes of the molecule. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations of the computational method, allowing for a more accurate comparison with experimental data. researchgate.net The analysis, supported by potential energy distribution (PED) calculations, allows for the unambiguous assignment of specific spectral bands to corresponding molecular motions, such as C-H stretching, NO₂ symmetric and asymmetric stretching, C-Br stretching, and pyridine ring vibrations.

A comprehensive vibrational analysis of this compound, including calculated frequencies and their assignments, has not been found in the searched scientific papers. researchgate.netresearchgate.net

Table 3: Illustrative Vibrational Frequencies and Assignments (Note: These are representative assignments and not from a published study.)

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| ~3100 | ν(C-H) | C-H aromatic stretching |

| ~2950 | ν(C-H) | C-H stretching in methoxy group |

| ~1580 | ν(C=C), ν(C=N) | Pyridine ring stretching |

| ~1530 | νas(NO₂) | Asymmetric NO₂ stretching |

| ~1350 | νs(NO₂) | Symmetric NO₂ stretching |

| ~1250 | ν(C-O) | C-O-C asymmetric stretching |

| ~650 | ν(C-Br) | C-Br stretching |

Molecules with large dipole moments and significant charge transfer characteristics, often found in substituted pyridines, are of interest for their potential non-linear optical (NLO) properties. DFT calculations can predict NLO behavior by computing the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A high value of first-order hyperpolarizability, in particular, suggests that the material could be a good candidate for NLO applications such as frequency conversion. researchgate.net The presence of both electron-donating (methoxy) and electron-withdrawing (nitro, bromo) groups on the pyridine ring of this compound suggests it may possess NLO properties, although specific computational studies to confirm this are absent from the reviewed literature.

Table 4: Example of Calculated Non-Linear Optical Properties (Note: These values are illustrative and not from a published study.)

| Property | Symbol | Calculated Value |

| Dipole Moment | μ (Debye) | 4.0 D |

| Mean Polarizability | α (esu) | 1.5 x 10⁻²³ |

| First Hyperpolarizability | β (esu) | 8.0 x 10⁻³⁰ |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com For a compound like this compound, which is an intermediate in pharmaceutical chemistry, docking studies would be essential to explore its potential as an inhibitor for various biological targets. pipzine-chem.comchemimpex.com

Docking simulations calculate a scoring function, often expressed as a binding affinity or binding energy (e.g., in kcal/mol), which estimates the strength of the protein-ligand interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's binding pocket.

No molecular docking studies involving this compound as the ligand were found in the reviewed scientific literature. Research on similar heterocyclic compounds, however, has successfully used this method to predict interactions with targets like dihydrofolate synthase or bromodomains. mdpi.comechemi.com

Table 5: Illustrative Molecular Docking Results (Note: The target protein and values are hypothetical and not from a published study.)

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Example Kinase 1 | -8.5 | LYS76, GLU91 | Hydrogen Bond |

| LEU130 | Hydrophobic | ||

| PHE145 | π-π Stacking |

Elucidation of Molecular Interactions in Biological Systems

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for predicting how this compound and its derivatives might interact with biological targets. Although specific molecular docking studies on this compound are not extensively published, the principles can be understood from research on analogous substituted pyridine compounds. nih.govresearchgate.net

Researchers utilize computational models to simulate the interaction between the compound and the active site of a biological molecule, such as an enzyme or a receptor. These simulations can predict the binding affinity and the mode of interaction, highlighting key intermolecular forces like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the electron-withdrawing nitro group and the electronegative bromine atom on the pyridine ring create a specific electrostatic potential surface that governs how the molecule orients itself within a protein's binding pocket.

DFT calculations can determine the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net This information is crucial for understanding the molecule's reactivity and its potential to participate in charge-transfer interactions, which are often vital for biological activity. By analyzing the molecular orbital surfaces, chemists can identify the likely sites for nucleophilic or electrophilic attack, guiding the design of new derivatives with enhanced biological efficacy. The insights gained from these computational studies are instrumental in the rational design of new therapeutic agents derived from the this compound scaffold. nih.govresearchgate.net

Advanced Spectroscopic Methodologies for Reaction Monitoring and Product Analysis

Spectroscopic techniques are the cornerstone of modern synthetic chemistry, providing real-time data on reaction progress and definitive structural confirmation of products.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis of Reaction Progress

FT-IR and Raman spectroscopy are powerful non-invasive techniques for monitoring the progress of reactions involving this compound. clairet.co.ukmdpi.com These methods work by detecting the characteristic vibrations of functional groups within a molecule. During a chemical transformation, the disappearance of vibrational bands corresponding to the starting material and the appearance of new bands associated with the product can be tracked in real-time. researchgate.netspectroscopyonline.com

For example, in a substitution reaction where the bromine atom at the 2-position is replaced, the FT-IR or Raman spectrum would show a decrease in the intensity of the C-Br stretching vibration. Simultaneously, new peaks corresponding to the newly formed bond would emerge. Similarly, a reaction involving the reduction of the nitro group would be characterized by the disappearance of the strong symmetric and asymmetric NO2 stretching bands.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Methoxy) | Stretching | 2950-2850 |

| C=C, C=N (Pyridine Ring) | Stretching | 1600-1400 |

| NO₂ (Nitro) | Asymmetric Stretch | 1550-1510 |

| NO₂ (Nitro) | Symmetric Stretch | 1360-1320 |

| C-O (Methoxy) | Stretching | 1250-1020 |

This table presents generalized data based on typical values for similar organic compounds.

By monitoring the intensity changes of these characteristic peaks, chemists can determine reaction kinetics, identify the presence of intermediates, and confirm the reaction endpoint without the need for sample extraction. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule, respectively. nih.gov

When this compound undergoes a reaction to form a derivative, NMR spectroscopy is essential for confirming the structure of the resulting product. For instance, if the bromine atom is substituted by an amino group to form 2-amino-6-methoxy-3-nitropyridine (B1334430), significant changes would be observed in the NMR spectrum.

In the ¹H NMR spectrum, the chemical shifts of the aromatic protons on the pyridine ring would change due to the different electronic effect of the amino group compared to the bromine atom. Furthermore, a new signal corresponding to the -NH₂ protons would appear. In the ¹³C NMR spectrum, the carbon atom directly attached to the substituent (C2) would experience a substantial shift in its resonance frequency.

Table 2: Hypothetical ¹H NMR Chemical Shift Comparison

| Compound | H4 (ppm) | H5 (ppm) | Other Protons (ppm) |

|---|---|---|---|

| This compound | ~8.1 | ~7.0 | ~4.0 (OCH₃) |

This table contains hypothetical data for illustrative purposes, based on known substituent effects on pyridine rings.

By analyzing the chemical shifts, signal integrations, and coupling patterns, researchers can piece together the exact connectivity of the atoms in the newly synthesized molecule, providing definitive proof of its structure.

UV-Visible Spectroscopy in Electronic Property and Reaction Monitoring

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and concentration in solution. researchgate.net The substituted pyridine ring and the nitro group in this compound act as chromophores, which are parts of the molecule that absorb light.

This technique is particularly useful for monitoring reaction kinetics in real-time. nih.gov As the reaction proceeds, the electronic structure of the molecule changes, leading to a shift in the wavelength of maximum absorbance (λmax) or a change in the absorbance intensity. For example, the reduction of the nitro group to an amino group causes a significant blue shift (a shift to a shorter wavelength) in the UV-Vis spectrum, as the amino group is a less powerful chromophore than the nitro group.

Table 3: Illustrative UV-Vis Absorption for Reaction Monitoring

| Compound | Key Chromophore(s) | Expected λmax Range (nm) |

|---|---|---|

| This compound | Nitropyridine system | 270-350 |

This table provides illustrative data based on the electronic properties of the involved functional groups.

By tracking the absorbance at a specific wavelength corresponding to either the reactant or the product, a concentration-time profile can be generated. This data allows for the determination of reaction rate constants and provides valuable information about the reaction mechanism. researchgate.net

Future Research Directions and Emerging Paradigms for 2 Bromo 6 Methoxy 3 Nitropyridine

The chemical compound 2-Bromo-6-methoxy-3-nitropyridine stands as a versatile intermediate in organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals. pipzine-chem.comchemimpex.com Its unique structure, featuring a pyridine (B92270) ring substituted with a bromine atom, a methoxy (B1213986) group, and a nitro group, provides multiple reactive sites for constructing more complex molecules. pipzine-chem.com As research progresses, several key areas are emerging that promise to redefine the synthesis and application of this important building block.

Q & A

Q. Basic

- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., methoxy protons at ~3.9 ppm).

- XRD : Resolve bond lengths (e.g., C–Br: ~1.89 Å) and intermolecular interactions (e.g., hydrogen bonding: C11–H11···O8, 2.50 Å) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 247.

How can researchers resolve contradictions in reported crystallographic data for halogenated pyridines?

Advanced

Contradictions in lattice parameters or space groups often arise from polymorphic variations or solvent inclusion. Cross-validate data using:

- Rietveld refinement to assess crystal symmetry.

- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-stacking vs. hydrogen bonds) .

- Compare with structurally similar compounds (e.g., 6-Bromo-2-methoxypyridin-3-amine) to identify trends in packing motifs .

What safety protocols are critical when handling this compound?

Q. Basic

- Use PPE (gloves, goggles) due to potential skin/eye irritation.

- Work in a fume hood to avoid inhalation of fine particles.

- Store in a desiccator at 4°C to prevent hydrolysis of the nitro group.

Reference : General lab safety guidelines for nitroaromatics apply .

How can substituent effects guide regioselective functionalization of this compound?

Advanced

Regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is governed by:

- Electronic effects : The bromine atom at the 2-position is more reactive toward Pd-catalyzed coupling than the nitro group.

- Steric effects : Methoxy at the 6-position hinders ortho-substitution. Computational modeling (e.g., Fukui indices) predicts reactive sites, while experimental validation via XRD tracks bond distortions post-reaction .

What role does hydrogen bonding play in the crystal packing of this compound?

Advanced

Intermolecular C–H···O interactions (e.g., C11–H11···O8, 2.50 Å) stabilize the crystal lattice, forming chains along the b-axis. These interactions are critical for predicting solubility and melting points. Comparative analysis with analogs lacking methoxy groups (e.g., 6-Bromo-3-nitropyridine) shows reduced hydrogen bonding, leading to lower thermal stability .

How can synthetic byproducts be identified and minimized during scale-up?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.